molecular formula C8H15N3O5 B14408034 Alanyl-glycyl-serine CAS No. 85807-50-7

Alanyl-glycyl-serine

Cat. No.: B14408034
CAS No.: 85807-50-7
M. Wt: 233.22 g/mol
InChI Key: NBTGEURICRTMGL-WHFBIAKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alanyl-glycyl-serine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The process is automated and allows for high-throughput production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Alanyl-glycyl-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can be used in various applications .

Scientific Research Applications

Alanyl-glycyl-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of alanyl-glycyl-serine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which cleave the peptide bonds to release the individual amino acids. These amino acids then participate in various metabolic pathways, contributing to cellular functions and overall metabolism .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-alanyl-serine: Similar tripeptide with a different sequence of amino acids.

    Alanyl-glycyl-alanine: Another tripeptide with alanine at both ends.

    Glycyl-glycyl-serine: A tripeptide with two glycine residues.

Uniqueness

Alanyl-glycyl-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and interactions. Its role as a metabolite and substrate for enzymes makes it valuable in various research and industrial applications .

Properties

CAS No.

85807-50-7

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H15N3O5/c1-4(9)7(14)10-2-6(13)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t4-,5-/m0/s1

InChI Key

NBTGEURICRTMGL-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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